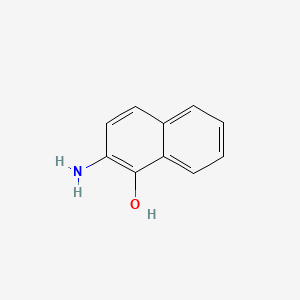

2-Amino-1-naphthol

描述

Historical Trajectory and Evolution of Research on 2-Amino-1-naphthol

The scientific journey of this compound and its derivatives is closely intertwined with the development of multicomponent reactions in the early 20th century. The groundwork for the synthesis of related aminonaphthol structures was laid by the pioneering work of Italian chemist Mario Betti. In 1900, Betti reported the three-component condensation reaction of 2-naphthol (B1666908), an aldehyde, and an amine, a transformation that would later be known as the Betti reaction. chem-station.com This discovery demonstrated the nucleophilic character of 2-naphthol and opened the door for the synthesis of a wide array of aminobenzylnaphthols, often referred to as Betti bases. chem-station.com

Early synthetic procedures for aminonaphthols, including isomers of this compound, often involved the reduction of nitroso-naphthols or the cleavage of azo compounds. For instance, a historical method for the preparation of the isomeric 1-Amino-2-naphthol (B1212963) hydrochloride involved the reduction of Orange II, an azo dye, using sodium hydrosulfite. chemsrc.com Such early methods, while effective, often required harsh reaction conditions and multistep procedures.

The evolution of research on this compound and its analogs has been marked by a continuous quest for more efficient and selective synthetic methodologies. The resurgence of interest in the Betti reaction and the related Mannich reaction in recent decades has led to the development of numerous catalytic and environmentally benign procedures for the synthesis of aminonaphthol derivatives. mdpi.commdpi.com These modern approaches often utilize solvent-free conditions or greener solvents, and a variety of catalysts to achieve high yields and selectivities, reflecting a broader trend in organic synthesis towards sustainability and efficiency. ijcmas.com

Significance of the Naphthol-Amine Moiety in Modern Chemical Synthesis and Theory

The naphthol-amine moiety, the core structural unit of this compound, is of profound significance in modern chemical synthesis and theory. Its importance stems from the synergistic interplay between the electron-rich naphthalene (B1677914) ring, the acidic hydroxyl group, and the basic amino group. This unique combination of functional groups makes aminonaphthols versatile building blocks and intermediates in the synthesis of a wide range of complex organic molecules and pharmacologically active compounds.

In synthetic chemistry, the naphthol-amine moiety is a key component in the construction of various heterocyclic systems. For example, aminonaphthols can be condensed with aldehydes to form naphthoxazoles, a class of compounds with potential physiological activity. ias.ac.in Furthermore, the amino and hydroxyl groups can be readily modified, providing access to a diverse array of derivatives with tailored properties.

From a theoretical standpoint, the naphthol-amine moiety provides an excellent platform for studying fundamental concepts in physical organic chemistry. The relative positioning of the amino and hydroxyl groups on the naphthalene ring influences the electronic properties of the molecule, including its aromaticity, acidity, and basicity. The potential for intramolecular hydrogen bonding between the two functional groups can significantly impact the compound's conformation, reactivity, and spectroscopic properties. The study of such interactions provides valuable insights into the nature of non-covalent forces and their role in determining molecular structure and function.

The reactivity of the naphthalene ring is also modulated by the presence of the amino and hydroxyl substituents. These groups act as powerful activating groups, directing electrophilic substitution reactions to specific positions on the ring. Understanding the directing effects of these substituents is crucial for the regioselective synthesis of functionalized naphthalene derivatives.

Key Structural Features Influencing Advanced Reactivity and Selectivity

The advanced reactivity and selectivity of this compound are governed by a confluence of key structural features. These include the electronic effects of the substituent groups, the potential for intramolecular hydrogen bonding, and the stereoelectronic influences on the naphthalene scaffold.

The amino (-NH2) and hydroxyl (-OH) groups are both ortho, para-directing and activating substituents in electrophilic aromatic substitution reactions. Their presence significantly enhances the electron density of the naphthalene ring, making it more susceptible to attack by electrophiles. The precise location of substitution is a result of the combined directing effects of both groups and can be influenced by the reaction conditions.

A critical structural feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom of the amino group. This interaction can lead to the formation of a stable six-membered ring, which can have a profound impact on the molecule's conformation and reactivity. Intramolecular hydrogen bonding can influence the acidity of the hydroxyl group and the basicity of the amino group, as well as the bond lengths and angles within the molecule. Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide evidence for the presence and strength of such hydrogen bonds. youtube.comyoutube.com

Stereoelectronic effects also play a crucial role in determining the reactivity and selectivity of this compound. The orientation of the lone pair on the nitrogen atom and the p-orbitals of the naphthalene ring can influence the molecule's ability to participate in various reactions. For example, the alignment of these orbitals can affect the rate and stereochemical outcome of reactions involving the amino group.

The interplay of these structural features allows for a high degree of control over the reactivity and selectivity of this compound in advanced chemical synthesis. By carefully manipulating reaction conditions and exploiting the inherent properties of the molecule, chemists can achieve a wide range of synthetic transformations with precision and efficiency.

Physicochemical Properties of this compound

Spectroscopic Data of this compound

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNFEVLZVJGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41772-23-0 (hydrochloride) | |

| Record name | 2-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10209406 | |

| Record name | 2-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-41-7 | |

| Record name | 2-Amino-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/797L65QKKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Amino 1 Naphthol and Its Functionalized Analogues

Contemporary Approaches to 2-Amino-1-naphthol Synthesis

The synthesis of this compound primarily relies on the strategic introduction and subsequent transformation of functional groups on the naphthalene (B1677914) scaffold. Key methods include the catalytic reduction of nitro precursors and controlled nitration-reduction sequences.

Catalytic Reduction of Naphthol Derivatives

A highly effective and widely employed method for the synthesis of this compound involves the catalytic reduction of 2-nitro-1-naphthol (B145949). This approach leverages the selective reduction of the nitro group to an amine while preserving the hydroxyl functionality.

Catalytic Hydrogenation: The reduction of 2-nitro-1-naphthol using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a common and efficient route. This reaction is typically carried out in an alcoholic solvent, such as ethanol, at ambient temperature (around 25°C) and can be completed within several hours. This method has demonstrated high yields, often in the range of 85-92% .

Table 2.1.1: Catalytic Reduction of 2-Nitro-1-naphthol

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | References |

| H₂ | Pd/C | Ethanol | 25 | 6 hr | 85–92 |

Other reduction methods, such as using sodium borohydride (B1222165) (NaBH₄) in the presence of copper(II) chloride (CuCl₂) in methanol, have been reported to yield hydroxylamine (B1172632) derivatives rather than the desired amine, with yields around 78% .

Nitration-Reduction Sequences for Naphthalene Precursors

This strategy involves the initial synthesis of a nitro-substituted naphthol, typically 2-nitro-1-naphthol, followed by its reduction to the target amine.

Synthesis of 2-Nitro-1-naphthol: Several methods exist for the preparation of 2-nitro-1-naphthol:

Nitration of 1-Naphthol (B170400): Direct nitration of 1-naphthol using nitric acid, often in the presence of sulfuric acid as a catalyst, can yield 2-nitro-1-naphthol. Careful control of reaction conditions, particularly maintaining low temperatures (0-5°C), is crucial to minimize the formation of undesired regioisomers, such as 4-nitro-1-naphthol, and to prevent oxidative degradation or byproduct formation . Yields for this method, after purification, are typically around 65-75% .

Oxidation of 2-Nitroso-1-naphthol (B92032): A well-established and efficient route involves the oxidation of 2-nitroso-1-naphthol using hydrogen peroxide (H₂O₂) in an alkaline medium. This reaction proceeds via a two-electron oxidation mechanism, converting the nitroso group to a nitro group, often achieving yields of approximately 70% under optimized conditions beilstein-journals.org.

Challenges in Direct Nitration: Direct nitration of 1-naphthol using mixed acids (HNO₃/H₂SO₄) can lead to oxidative degradation and the formation of quinones and dimeric products, making it less favorable . Photochemical nitration methods have also shown limited efficiency and regioselectivity for 1-naphthol, often favoring the formation of the 1-nitro-2-naphthol (B1581586) isomer .

Reduction of 2-Nitro-1-naphthol: As detailed in Section 2.1.1, the subsequent reduction of 2-nitro-1-naphthol, most effectively via catalytic hydrogenation (H₂/Pd-C), provides a high-yielding pathway to this compound .

Table 2.1.2: Nitration-Reduction Sequence for this compound Synthesis

| Step | Method | Key Reagents/Conditions | Product | Typical Yield | References |

| 1. Nitration | Nitration of 1-naphthol | HNO₃, H₂SO₄ (catalyst), 0–5°C | 2-Nitro-1-naphthol | 65–75% | |

| Oxidation of 2-nitroso-1-naphthol | H₂O₂, alkaline medium, 70°C | 2-Nitro-1-naphthol | ~70% | beilstein-journals.org | |

| 2. Reduction | Catalytic Hydrogenation | H₂/Pd-C, Ethanol, 25°C | This compound | 85–92% |

Direct Amination Protocols

Direct amination of 1-naphthol to introduce an amino group at the C2 position is not a widely reported or established synthetic route for this compound in the literature. While amination strategies exist for naphthol derivatives, they often target different positions or involve dearomatization processes. For instance, copper-catalyzed dearomatizing amination of 2-naphthols leads to β-naphthalenone compounds rsc.orggoogle.comthieme-connect.com, and Buchwald-Hartwig amination is typically applied to aryl halides or specific bi-naphthol systems beilstein-journals.orgrsc.org. A direct ortho-amination of 2-naphthol (B1666908) with hydrazines has been reported, yielding N-aryl-1-amino-2-naphthols, but this does not directly produce this compound itself nih.govnih.gov. Similarly, the Bucherer reaction, traditionally used for β-naphthol derivatives, can be modified for amination of naphthols, but regiochemical control for the 2-amino position on 1-naphthol is not a prominent outcome .

Multicomponent Reaction Strategies Employing this compound Scaffolds

Multicomponent reactions (MCRs) offer powerful and efficient pathways for constructing complex molecular architectures from simple precursors in a single synthetic operation. While MCRs involving naphthols as electron-rich aromatic components are well-established, particularly the Mannich and Betti reactions, the use of this compound as a scaffold or building block in such reactions is less extensively documented.

Mannich-Type Condensations and Betti Reaction Variants

The Mannich reaction, and its specific variant, the Betti reaction, are classical MCRs that involve the condensation of an aldehyde, an amine, and a compound with an active hydrogen (such as phenols or naphthols) wikipedia.orgrecentscientific.comrsc.orgnih.govmdpi.comchemicalpapers.comsci-hub.seresearchgate.net. These reactions typically utilize 1-naphthol or 2-naphthol as the nucleophilic aromatic component to synthesize various aminonaphthols, commonly referred to as Betti bases wikipedia.orgrsc.orgresearchgate.net.

In these established protocols, 2-naphthol reacts with aldehydes and amines (primary or secondary) to form aminobenzylnaphthols wikipedia.orgrsc.orgresearchgate.net. For example, the reaction of 2-naphthol, benzaldehyde, and an amine (like ammonia (B1221849) or a secondary amine) produces Betti bases wikipedia.orgrsc.orgresearchgate.net. These reactions often proceed via an ortho-quinone methide (o-QM) intermediate, which then reacts with the amine component beilstein-journals.orgresearchgate.net. While these methods are highly effective for synthesizing aminonaphthols, the literature does not prominently feature examples where this compound itself serves as the starting scaffold for further MCR-based functionalization. Research in this area appears to focus more on the synthesis of aminonaphthols rather than their subsequent use as building blocks in MCRs.

Cascade Oxidative Annulation Reactions for Naphthol Formation

Cascade oxidative annulation reactions represent a sophisticated approach to construct naphthol frameworks, often incorporating heteroatoms and specific functional groups. A significant development in this area is the transition-metal-free cascade oxidative annulation of N-acyl-2-aminoacetophenones with alkynes, which directly yields this compound scaffolds rsc.orgresearchgate.netrsc.orgdntb.gov.uaresearchgate.net.

This methodology allows for the regioselective synthesis of 2-amino-1-naphthols in a single step from readily available starting materials. The reaction proceeds without the need for metal catalysts, offering a greener and potentially more economical route. Mechanistic studies suggest the involvement of radical intermediates stabilized by additives like lithium chloride rsc.orgrsc.org. This approach is particularly valuable as it directly constructs the desired this compound motif, which is found in numerous natural products and bioactive molecules rsc.org.

Table 2.2.2: Cascade Oxidative Annulation for this compound Synthesis

| Starting Materials | Catalyst | Conditions | Product | Yield | References |

| N-acyl-2-aminoacetophenones and alkynes | None | Transition-metal-free, oxidative conditions | This compound | Good | rsc.orgresearchgate.netrsc.org |

Other cascade oxidative annulation reactions have been reported to form naphthol derivatives or related fused ring systems, sometimes involving naphthols as intermediates or products dntb.gov.uasemanticscholar.org. However, the direct synthesis of 2-amino-1-naphthols via this specific type of cascade annulation from N-acyl-2-aminoacetophenones and alkynes stands out as a key method for accessing the target compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are paramount in modern synthetic organic chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. For the synthesis of naphthol derivatives, this translates to employing safer solvents, minimizing waste, using renewable resources, and developing energy-efficient processes.

Solvent-Free and Aqueous Reaction Environments

The adoption of solvent-free conditions or the use of water as a reaction medium represents a significant advancement in green synthesis, mitigating the environmental impact associated with volatile organic solvents.

Solvent-Free Synthesis: Numerous studies have demonstrated the efficacy of solvent-free conditions for the synthesis of amidoalkyl naphthols and related compounds. These methods often involve heating the reactants with a catalyst, leading to high yields and reduced reaction times. For instance, the Mannich-type condensation of 2-naphthol, aldehydes, and amides has been successfully conducted under solvent-free conditions using various heterogeneous and homogeneous catalysts. Examples include the use of:

Chitosan-SO3H mdpi.com and tannic acid researchgate.netresearchgate.net as biodegradable polymeric catalysts, achieving high yields at temperatures around 80-100 °C.

Heterogeneous catalysts such as NiFe2O4@SiO2 bonded imidazolium (B1220033) based ionic liquids orgchemres.org, boric acid researchgate.net, and MOF-5 chemmethod.com, which facilitate reactions under solvent-free conditions, often with good to excellent yields (e.g., >90%) and facile catalyst recovery.

Nanoparticles, including nickel nanoparticles mdpi.com, magnetic nanoparticle-supported Schiff base metal catalysts (Cu(II) and Zn(II)) researchgate.net, and engineered Cu-based nanomagnetic catalysts researchgate.netresearchgate.net, have also shown high efficiency under solvent-free conditions, typically at temperatures between 80-110 °C.

Lewis acids like FeCl3·6H2O researchgate.net and phenylboronic acid mdpi.com have been employed, enabling reactions at elevated temperatures (e.g., 100-120 °C) with good yields.

Aqueous Reaction Environments: Water, being an abundant, non-toxic, and environmentally benign solvent, is an attractive medium for organic synthesis.

The condensation of 2-naphthol with aldehydes and amides has been achieved in aqueous or mixed aqueous-organic (e.g., ethanol-water) systems. For example, diammonium hydrogen phosphate (B84403) catalyzed the synthesis of 2-amino-4H-chromenes in an ethanol-water mixture at reflux, yielding products in good to excellent yields ijcce.ac.ir.

Nanocrystalline MgO has been utilized as a catalyst in aqueous media at room temperature for the synthesis of Betti bases, demonstrating efficient conversion with high yields rsc.org.

Aqueous media have also been explored with catalysts like cetrimonium (B1202521) bromide, achieving high yields in relatively short reaction times mdpi.com.

Application of Biodegradable Catalysts

The use of biodegradable catalysts aligns with green chemistry principles by employing renewable and less toxic alternatives to traditional synthetic catalysts.

Chitosan-SO3H: This polymeric catalyst has been employed under solvent-free conditions for the synthesis of amidoalkyl naphthols, offering reusability and high yields mdpi.com.

Tannic Acid: As a naturally occurring polyphenol, tannic acid is a cheap, biodegradable, and effective catalyst for the solvent-free synthesis of 1-amidoalkyl-2-naphthols, providing good to excellent yields under thermal or microwave irradiation researchgate.netresearchgate.net.

Lemon Juice: The acidic nature of lemon juice has been harnessed as a green and eco-friendly catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols in ethanol, offering a short reaction time and easy work-up derpharmachemica.com.

Adipic Acid: This dicarboxylic acid has been used as an organocatalyst under solvent-free conditions for the synthesis of 1-amidoalkyl-2-naphthols, demonstrating efficiency and ease of operation researchgate.net.

Novel Catalytic Systems in the Synthesis of this compound Derivatives

The development of novel catalytic systems, including heterogeneous, nano-, transition metal-mediated, and supramolecular catalysts, has significantly advanced the synthesis of naphthol derivatives, offering improved selectivity, efficiency, and sustainability.

Heterogeneous and Nanocatalysis

Heterogeneous and nanocatalysts offer advantages such as easy separation from the reaction mixture, recyclability, and often higher activity due to their large surface area.

Magnetic Nanoparticle-Supported Catalysts: Various magnetic nanoparticle-supported catalysts have been developed for the synthesis of 1-amidoalkyl-2-naphthols. These include Fe3O4@enamine-B(OSO3H)2 icm.edu.plsemanticscholar.orgresearchgate.net, Fe3O4@SiO2 C3H6 magnesium Schiff base complex chemmethod.com, and magnetic nanoparticle-supported Schiff base metal catalysts (Cu(II) and Zn(II)) researchgate.net. These catalysts are readily recoverable via magnetic decantation and can be reused multiple times with minimal loss of activity, often providing excellent yields (>90%) under solvent-free conditions.

Supported Acid Catalysts: Solid acid catalysts like HClO4-SiO2 tandfonline.com and phosphotungstic acid supported on functionalized graphene oxide mdpi.com have been employed in solvent-free conditions, demonstrating good catalytic activity and recyclability.

Metal-Organic Frameworks (MOFs): MOF-5 has been utilized as a heterogeneous catalyst for the synthesis of 2-amino-4H-chromene derivatives from 2-naphthol, aldehydes, and malononitrile (B47326) under solvent-free conditions, achieving high yields up to 95% chemmethod.com.

Other Heterogeneous Systems: Boric acid researchgate.net and chitosan-SO3H mdpi.com serve as effective heterogeneous catalysts for solvent-free Mannich-type reactions. Nanocrystalline MgO rsc.org has also been successfully used in aqueous media.

Transition Metal-Mediated Syntheses

Transition metals play a crucial role in catalyzing a wide array of organic transformations, including the synthesis of naphthol derivatives.

Copper Catalysis: Copper-based catalysts are extensively used. For example, Cu(OTf)2 and SiO2-supported copper triflate catalyze Mannich-type reactions of 2-naphthol with aldehydes and amines under solvent-free conditions beilstein-journals.org. Copper compounds have also been used catalytically in the preparation of 1-amino-2-naphthol-4-sulfonic acid google.comgoogle.com. Furthermore, Cu(I)/SPDO systems facilitate asymmetric oxidative cross-coupling reactions nih.gov, and Cu(II) and Zn(II) complexes supported on magnetic nanoparticles are effective for the synthesis of amidoalkyl naphthols researchgate.net. Engineered copper-based nanomagnetic catalysts have also shown high efficiency researchgate.netresearchgate.net.

Palladium Catalysis: Palladium catalysts are employed in various reactions, including the synthesis of amidoalkyl naphthol ligands which are then used in palladium-catalyzed Mizoroki–Heck reactions rsc.org. Palladium complexes are also investigated for their potential in synthesizing naphthol derivatives nih.govacs.orgthieme-connect.com.

Other Transition Metals: Nickel nanoparticles mdpi.com and nanostructured cobalt-containing complexes mdpi.com have been used in solvent-free syntheses. Iron catalysts, such as FeCl3·6H2O researchgate.net and iron-based magnetic nanostructures icm.edu.plsemanticscholar.orgresearchgate.net, are also prominent in promoting these reactions. Platinum and other metals like Indium, Zinc, and Magnesium are also reported in various catalytic applications for naphthol derivative synthesis thieme-connect.comresearchgate.net.

Supramolecular Catalysis in this compound Chemistry

Supramolecular catalysis utilizes non-covalent interactions to control chemical reactivity and selectivity. While less common for direct this compound synthesis, these principles are applied to related naphthol systems.

Cucurbit[n]urils (CB[n]s): Hemicucurbit rsc.orguril (HemiQ rsc.org) has been demonstrated as a supramolecular catalyst for the oxidative dimerization of 2-arylamines, a process that involves naphthylamine structures researchgate.net. The unique cavity structure of CB[n]s allows for host-guest interactions, enabling control over reaction pathways.

Brønsted Acid–Surfactant-Combined Catalysts: These catalysts have been used in multicomponent reactions involving 2-naphthol, aldehydes, and cyclic 1,3-dicarbonyl compounds to synthesize xanthen-11-one derivatives, showcasing the application of supramolecular assembly principles in naphthol chemistry mdpi.com.

Table of Compounds Mentioned:

| Compound Name |

| This compound |

| 1-Aminoalkyl-2-naphthols (Betti bases) |

| 1-Amidoalkyl-2-naphthols |

| 1-Thioamidoalkyl-2-naphthols |

| 1-Amino-2-naphthol-4-sulfonic acid |

| 2-Amino-4H-chromenes |

| 3-amino-1-phenyl-1H benzo[f]chromene-2-carbonitrile |

| Naphthopyranes (1H-benzo[f]chromen-2-yl(phenyl)methanones) |

| 2-methyl-1-naphthol |

| 3,3'-Disubstituted 2-Amino-2'-hydroxy-1,1'-binaphthyls (NOBINs) |

| 2-Naphthol |

| Aromatic aldehydes |

| Amines (e.g., piperidine, pyrrolidine, morpholine) |

| Amides (e.g., acetamide, benzamide) |

| Urea |

| Thiourea |

| Malononitrile |

| Acetonitrile |

| Cyclic 1,3-dicarbonyl compounds (e.g., dimedone) |

| Alkynes |

| N-acyl-2-aminoacetophenones |

| 2-Arylamines |

| Sulfanilic acid |

| Nitroso-β-naphthol |

| Orange II |

| β-Naphthol |

Data Tables:

Table 2.3.1.1: Solvent-Free Synthesis of Naphthol Derivatives

| Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Ref. |

| Chitosan-SO3H | Solvent-free, 80 °C | High | Short | mdpi.com |

| Nickel nanoparticles | Solvent-free, 100 °C | 35-95 | 12-40 min | mdpi.com |

| Phenylboronic acid | Solvent-free, 120 °C | 60-92 | 1-7 h | mdpi.com |

| Acidic magnetic dicationic ionic liquid C6BIM2(FeBr3Cl)2 | Solvent-free, 100 °C | Good-Excellent | Up to 20 min | mdpi.com |

| NiFe2O4@SiO2 bonded imidazolium based ionic liquid | Solvent-free, 80 °C | High | - | orgchemres.org |

| FeCl3·6H2O | Neat conditions, 110 °C | 60-100 | 5-15 min | researchgate.net |

| Tannic acid | Solvent-free, thermal/microwave | Good-Excellent | Short | researchgate.netresearchgate.net |

| Salicylic acid (SA) | Solvent-free, 100 °C | Good-High | - | researchgate.net |

| Boric acid | Solvent-free | Good | - | researchgate.net |

| MOF-5 | Solvent-free, 80 °C | Up to 95 | Short | chemmethod.com |

| Fe3O4@enamine-B(OSO3H)2 | Solvent-free, 80 °C | Good-High | Short | icm.edu.plsemanticscholar.orgresearchgate.net |

| Uranyl acetate (B1210297) (UA) | Solvent-free, 110 °C | 88 | 3 h | derpharmachemica.com |

| Fe3O4@SiO2 C3H6 magnesium Schiff base complex | Solvent-free, mild conditions | Acceptable | - | chemmethod.com |

| [Msim]CuCl3 | Solvent-free, 100 °C | Wide range | - | researchgate.net |

| N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][Oms]2) | Solvent-free, 70 °C | 98 | 35 min | chemmethod.com |

| Magnetic nanoparticle-supported Cu(II) or Zn(II) Schiff base complexes | Solvent-free, 80 °C | Up to 97 | - | researchgate.net |

Table 2.3.1.2: Aqueous/Mixed-Solvent Synthesis of Naphthol Derivatives

| Catalyst | Solvent System | Reaction Conditions | Yield (%) | Reaction Time | Ref. |

| Cetrimonium bromide | Aqueous media | 10 mol%, 100 °C | 81-96 | 1-2.5 h | mdpi.com |

| Diammonium hydrogen phosphate | Ethanol-water (1:1) | 20 mol%, reflux | Good-Excellent | - | ijcce.ac.ir |

| Nanocrystalline MgO | Aqueous condition | Room temperature | 78-92 | 2-6 h | rsc.org |

Table 2.3.2.1: Biodegradable Catalysts in Naphthol Derivative Synthesis

| Biodegradable Catalyst | Reaction Conditions | Yield (%) | Reaction Time | Ref. |

| Chitosan-SO3H | Solvent-free, 80 °C | High | Short | mdpi.com |

| Tannic acid | Solvent-free, thermal/microwave | Good-Excellent | Short | researchgate.netresearchgate.net |

| Lemon juice | Ethanol | Good | Short | derpharmachemica.com |

| Adipic acid | Solvent-free, 120 °C | Acceptable | - | researchgate.net |

Table 2.4.1.1: Heterogeneous and Nanocatalysis in Naphthol Derivative Synthesis

| Catalyst | Reaction Type | Solvent Conditions | Yield (%) | Recyclability | Ref. |

| HClO4-SiO2 | Heterogeneous | Solvent-free | High | Yes | tandfonline.com |

| NiFe2O4@SiO2 bonded imidazolium based ionic liquid | Heterogeneous | Solvent-free | High | Yes | orgchemres.org |

| Fe3O4@enamine-B(OSO3H)2 | Heterogeneous magnetic | Solvent-free | Good-High | Yes (≥6 runs) | icm.edu.plsemanticscholar.orgresearchgate.net |

| MOF-5 | Heterogeneous | Solvent-free | Up to 95 | Not specified | chemmethod.com |

| Boric acid | Heterogeneous solid | Solvent-free | Good | Yes | researchgate.net |

| NiFe2O4@CS@CuSB | Nanocatalyst | Solvent-free | High | Yes | researchgate.net |

| Nanocrystalline MgO | Heterogeneous | Aqueous | 78-92 | Not specified | rsc.org |

| Fe3O4@SiO2 C3H6 magnesium Schiff base complex | Supported nano-magnetite | Solvent-free | Acceptable | Yes | chemmethod.com |

| Magnetic nanoparticle-supported Cu(II)/Zn(II) Schiff base complexes | Nanocatalyst | Solvent-free | Up to 97 | Yes | researchgate.net |

| Engineered Cu-based nanomagnetic catalyst (Fe3O4@CQD@...) | Nanocatalyst | Solvent-free | 87.5 (after 5 cycles) | Yes | researchgate.net |

| GO-ANSA (Functionalized Graphene Oxide) | Heterogeneous nano | - | High | Yes | sciforum.net |

Table 2.4.2.1: Transition Metal-Mediated Synthesis of Naphthol Derivatives

| Transition Metal Catalyst | Reaction Type | Yield (%) | Key Features | Ref. |

| Cu(OTf)2 / SiO2-supported Cu triflate | Mannich-type condensation | Good-High | Solvent-free, efficient | beilstein-journals.org |

| FeCl3·6H2O | Mannich-type condensation | 60-100 | One-pot, neat conditions | researchgate.net |

| Pd/C | Hydrogenation (in synthesis of 2-methyl-1-naphthol) | 85, 65, 97.5 | Catalytic hydrogenation | rsc.orggoogle.com |

| Cu(I)/SPDO system | Asymmetric oxidative cross-coupling | 80 | High enantioselectivities (up to 96% ee) | nih.gov |

| Copper compounds | Preparation of 1-amino-2-naphthol-4-sulfonic acid | 80-85 | Catalytic amounts | google.comgoogle.com |

| Ni nanoparticles | Mannich-type condensation | 35-95 | Solvent-free | mdpi.com |

| Nanostructured cobalt-containing complex | Mannich-type condensation | 85-95 | Solvent-free, 5 mol% catalyst | mdpi.com |

| Fe3O4@enamine-B(OSO3H)2 | Mannich-type condensation | Good-High | Heterogeneous, magnetic, solvent-free | icm.edu.plsemanticscholar.orgresearchgate.net |

| Pd(II) catalyst | Oxidative dearomatization | - | C–H functionalization, naphthyl ring dearomatization | acs.org |

| Pt(II) and Pd(II) complexes | Synthesis of ligands | - | Investigated for antitumor activity | nih.gov |

| [Msim]CuCl3 | Betti base synthesis | Wide range | Solvent-free | researchgate.net |

| Engineered Cu-based nanomagnetic catalyst | Betti reaction | 87.5 (5 cycles) | Magnetically separable, recyclable | researchgate.net |

| Copper(II) acetate complex on Fe3O4 magnetic nanoparticles | Synthesis of 1-aminoalkyl-2-naphthols | High | Magnetically separable, recyclable | researchgate.net |

Mechanistic Investigations of 2 Amino 1 Naphthol Reactivity

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of 2-Amino-1-naphthol is characterized by several distinct pathways, largely dictated by its susceptibility to oxidation. The compound is notably sensitive to oxygen, particularly under aerobic conditions, leading to spontaneous autoxidation. dss.go.th This process is a key reaction pathway, initiating the formation of various intermediate species and subsequent products.

One significant pathway involves the dimerization of the molecule. dss.go.th The autoxidation of sulfonated derivatives of this compound has been shown to proceed through the rapid generation of a dimer. dss.go.th This reaction is understood to occur via an intermediate, 1,2-naphthoquinone, which is formed and then reacts quickly with another molecule of the parent compound. dss.go.th The intermediate 1,2-naphthoquinone-6-sulfonate, for instance, reacts immediately with its parent aminohydroxynaphthalene sulfonate (AHNS) through a 1,4-addition mechanism. dss.go.th This results in the formation of an N-(3,4-dihydroxy-6-sulfonyl-1-naphthyl)-1,2-naphthoquinone-1-imine-6-sulfonate intermediate. dss.go.th

Further investigation into oxidation reactions, particularly with oxidizing radicals like the hydroxyl radical (•OH), reveals other transient species. nih.govresearchgate.net At neutral pH, the reaction proceeds via the addition of the •OH radical to the naphthalene (B1677914) ring, forming •OH adducts. nih.govresearchgate.net Theoretical calculations have identified that the addition can occur at several carbon positions, with the C1 adduct being the most energetically stable. nih.govresearchgate.net At a basic pH, the reaction pathway shifts, leading to the formation of naphthoxyl radicals as the primary transient species. nih.govresearchgate.net

The synthesis of this compound itself involves pathways that highlight its chemical lineage. A common preparative route involves the reduction of an azo compound, such as Orange II, which is formed by coupling diazotized sulfanilic acid with β-naphthol. orgsyn.org The reduction of the azo dye, typically with sodium hydrosulfite, cleaves the azo linkage to yield the aminonaphthol. orgsyn.org Another pathway starts with β-naphthol, which is converted to nitroso-β-naphthol; the subsequent reduction of this nitroso intermediate also yields the aminonaphthol. orgsyn.org These synthetic routes underscore the role of reduction pathways in forming the molecule from more complex precursors.

Electrophilic and Nucleophilic Substitution Mechanisms on the Naphthalene Ring

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups. These groups direct incoming electrophiles primarily to the ortho and para positions. In the context of the naphthalene ring system, electrophilic attack on 2-naphthol (B1666908) derivatives is strongly preferred at the C1 position. stackexchange.com However, with the C1 position already substituted in this compound, the directing influence of the substituents guides electrophiles to other available activated positions, such as C4.

The mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich naphthalene ring, forming a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. stackexchange.com The stability of this intermediate is crucial in determining the regioselectivity of the reaction. Attack at a position that allows the aromaticity of the adjacent ring to be preserved in the resonance structures is highly favored. stackexchange.com For instance, in the azo coupling reaction of 2-naphthol, the diazonium electrophile attacks the C1 position because the resulting intermediate maintains a complete aromatic sextet in the adjacent ring, which is more stable than intermediates formed by attack at other positions. stackexchange.com A similar principle applies to this compound, where substitution at the C4 position would be favored.

Nucleophilic aromatic substitution, in contrast, is less common for this compound under typical conditions. libretexts.org This reaction mechanism generally requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro or cyano groups), which stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgwikipedia.org The electron-donating amino and hydroxyl groups on this compound deactivate the ring towards nucleophilic attack. Therefore, displacement of a leaving group from the ring by a nucleophile is not a favored pathway. libretexts.org

However, specific reactions can proceed through alternative mechanisms involving nucleophilic attack. For example, an oxone-catalyzed amination of 2-naphthol involves the replacement of the hydroxyl group with an arylamine. researchgate.net This reaction is proposed to proceed through the keto tautomer of the naphthol. researchgate.net The mechanism involves the nucleophilic addition of the amine to the carbonyl group of the tautomer, followed by the elimination of water to yield the aminated product. researchgate.net

Oxidation and Reduction Processes Involving the Amino and Hydroxyl Groups

The amino and hydroxyl groups are the primary sites of reactivity in this compound, especially in oxidation and reduction processes. The compound is highly susceptible to atmospheric oxidation, a reaction in which both functional groups participate. dss.go.thorgsyn.org When first precipitated, the compound is often white or light purple, but it darkens upon exposure to air, indicating the formation of colored oxidation products. orgsyn.org This autoxidation can lead to the formation of quinone-imine and dimerized species. dss.go.th

Electrochemical oxidation provides another pathway for the transformation of this compound. Depending on the reaction conditions, such as pH, electropolymerization can occur through linkages involving either the amino or the hydroxyl group. mdpi.com In acidic conditions, electropolymerization of related compounds like 5-amino-1-naphthol occurs exclusively through the amino groups, similar to the mechanism for aniline. mdpi.com In contrast, under different conditions, polymerization can proceed via the hydroxyl groups, leading to the formation of C-O-C ether linkages and a poly(naphthalene oxide) structure. mdpi.com

Detailed studies using pulse radiolysis have elucidated the mechanism of oxidation by powerful oxidizing agents like the hydroxyl radical (•OH). nih.govresearchgate.net The reaction of •OH with naphthols can proceed via two main pathways:

Electron Transfer: At basic pH, the hydroxyl group is deprotonated, facilitating electron transfer to the •OH radical, resulting in the formation of a naphthoxyl radical. nih.govresearchgate.net

Radical Adduct Formation: At neutral pH, the •OH radical adds to the aromatic ring, forming a hydroxycyclohexadienyl-type radical adduct as the primary intermediate. nih.govresearchgate.net

The ultimate products of these oxidation reactions are typically dihydroxy naphthalenes and naphthoquinones. nih.govresearchgate.net

Reduction processes are fundamental to the synthesis of this compound. The preparation often involves the chemical reduction of precursor compounds. One established method is the reduction of nitroso-β-naphthol. orgsyn.org A more common laboratory and industrial synthesis involves the reduction of azo dyes. orgsyn.org For instance, the azo dye Orange II is suspended and treated with a reducing agent like sodium hydrosulfite, which cleaves the N=N double bond to produce 1-amino-2-naphthol (B1212963) hydrochloride and sodium sulfanilate. orgsyn.org This highlights the role of reduction in converting functional groups on the naphthalene ring to yield the target amino and hydroxyl moieties.

Kinetics and Thermodynamics of this compound Transformations

The study of the kinetics and thermodynamics of this compound transformations provides quantitative insight into the rates and energy changes associated with its reactions. While comprehensive data for all transformations of this compound are not extensively documented, studies on closely related naphthol compounds offer valuable information on the kinetics of key reactions, particularly oxidation.

The reaction of naphthols with hydroxyl radicals (•OH) is extremely rapid, as demonstrated by pulse radiolysis experiments. researchgate.net The rate constants are near the diffusion-controlled limit, indicating a very low activation energy for the reaction. For 2-naphthol, a close structural analog, the kinetics of this reaction have been precisely measured.

Table 1: Reaction Rate Constant for 2-Naphthol with Hydroxyl Radical

| Reactant | Rate Constant (k) in M⁻¹s⁻¹ | Technique |

|---|---|---|

| 2-Naphthol + •OH | (7.31 ± 0.11) × 10⁹ | Pulse Radiolysis |

Data sourced from reference researchgate.net

Table 2: Example Thermodynamic Parameters for Enantioseparation of a 1-(α-Aminobenzyl)-2-naphthol Derivative

| Parameter | Value Range | Interpretation |

|---|---|---|

| -Δ(ΔH°) | 2.8 to 3.2 kJ mol⁻¹ | The process is exothermic. |

| -Δ(ΔS°) | 7.7 to 10.1 J mol⁻¹ K⁻¹ | The process leads to a decrease in disorder. |

| -Δ(ΔG°) | 0.2 to 0.5 kJ mol⁻¹ | The separation is spontaneous under the given conditions. |

Data represents an example of an enthalpy-driven enantioseparation for a related compound. Sourced from reference researchgate.net

Derivatives and Analogues: Advanced Synthesis and Chemical Utility

Synthesis of Functionalized 2-Amino-1-naphthol Derivatives

The functionalization of the this compound scaffold is often achieved through efficient one-pot, multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, thereby saving time, energy, and resources. mdpi.comnih.gov

A prominent method for synthesizing 1-aminoalkyl-2-naphthol derivatives is the Betti reaction, a modified Mannich reaction. mdpi.com This reaction typically involves the condensation of a 2-naphthol (B1666908), an aldehyde (often aromatic), and an amine. ijcmas.com The process can be catalyzed by various agents and can even be performed under solvent-free conditions, aligning with the principles of green chemistry. ijcmas.comproquest.com For instance, "Grindstone Chemistry," a solvent-free method involving grinding solid reactants together, has been successfully employed to produce 1-aminoalkyl-2-naphthols in high yields with operational simplicity and short reaction times. ijcmas.com

The reaction proceeds through the in-situ formation of an ortho-quinone methide (O-QM) intermediate from the reaction of 2-naphthol and an aldehyde in the presence of an acid catalyst. ijcmas.com This highly reactive intermediate is then attacked by the amine nucleophile to yield the final aminoalkyl naphthol product. proquest.com A wide range of functional groups can be incorporated by varying the aldehyde and amine components. researchgate.net For example, using amino acid esters as the amine component introduces chirality and functionalities that can enhance biological properties. mdpi.com

Below is a table summarizing the synthesis of various functionalized aminobenzylnaphthols via the Betti reaction.

| Aldehyde | Amine/Amine Derivative | Catalyst/Conditions | Product Type | Yield (%) |

| Benzaldehyde | 5-methyl-1,3,4-thiadiazol-2-amine | [Et3NH][HSO4], Solvent-free | Aminoalkyl naphthol | High |

| 4-Chlorobenzaldehyde | p-Hydroxyaniline | Methane sulphonic acid, Grinding | 1-Aminoalkyl-2-naphthol | 95% |

| Various Aryl Aldehydes | Aminoacid Methyl Esters | 60 °C, Solvent-free | Aminobenzylnaphthol | Variable |

| Aromatic Aldehydes | Acetamide | NiFe2O4@SiO2-IL, 100 °C | 1-Amidoalkyl-2-naphthol | 85-96% |

This table is generated based on data from multiple research findings to illustrate the versatility of the reaction. mdpi.comijcmas.comproquest.com

Preparation of Chiral this compound Analogues and Stereocontrol Strategies

The development of chiral analogues of this compound is crucial, as stereochemistry often dictates molecular recognition and biological activity. A significant challenge in their synthesis is controlling the stereogenic centers.

In multicomponent reactions like the Betti reaction, if a chiral amine (such as an amino acid derivative) is used, a new stereocenter is formed. However, reaction conditions, particularly elevated temperatures, can lead to racemization at the existing stereocenter of the amino acid, resulting in a mixture of diastereomers. mdpi.com This highlights the need for carefully controlled reaction conditions to preserve stereochemical integrity.

For the synthesis of axially chiral compounds, such as the biaryl amino phenol NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl), which is an analogue of this compound, specific stereocontrol strategies are essential. researchgate.net Organocatalytic atroposelective reactions have emerged as a powerful tool for this purpose. These methods can achieve high levels of enantioselectivity in the formation of the chiral axis. researchgate.net

Another advanced strategy involves the use of chiral auxiliaries. For instance, chiral sulfonimine auxiliaries can be used to direct the asymmetric nucleophilic addition to a carbonyl group, effectively controlling the absolute configuration of the resulting chiral centers. nih.gov The development of catalytic asymmetric transfer hydrogenation using ruthenium catalysts also provides a highly enantioselective route to chiral 1,2-amino alcohols, a structural motif present in many complex molecules derived from aminonaphthol precursors. nih.govsemanticscholar.org

Strategies for Stereocontrol:

| Strategy | Description | Key Feature | Example Application |

|---|---|---|---|

| Low-Temperature Synthesis | Conducting reactions like the Betti reaction at lower temperatures to prevent the epimerization of existing chiral centers. | Preserves stereochemical integrity of reactants. | Synthesis with chiral amino acids. mdpi.com |

| Organocatalysis | Using small chiral organic molecules to catalyze reactions and induce enantioselectivity. | High atroposelectivity for axially chiral compounds. | Synthesis of NOBIN analogues. researchgate.net |

| Chiral Auxiliaries | Covalently attaching a chiral group to a substrate to direct the stereochemical outcome of a subsequent reaction. | Predictable control over absolute configuration. | Asymmetric synthesis using chiral sulfonimines. nih.gov |

| Asymmetric Catalysis | Employing chiral metal complexes (e.g., Ru-catalysts) to achieve enantioselective transformations. | High enantiomeric excess (>99% ee) for specific reactions. | Asymmetric transfer hydrogenation to form chiral amino alcohols. nih.gov |

Role as Precursors for Complex Naphthalene-Based Chemical Structures

The reactive nature of the amino and hydroxyl groups, combined with the aromatic naphthalene (B1677914) core, makes this compound and its derivatives valuable precursors for synthesizing more complex heterocyclic and polycyclic systems.

Spirooxazines are a class of photochromic compounds known for their ability to change color upon exposure to UV light. nih.gov This property stems from the reversible cleavage of a spiro-carbon-oxygen bond, converting the colorless spirooxazine (SP) form to a colored merocyanine (MC) form. redalyc.org Naphthalene-based spirooxazines can be synthesized using naphthol derivatives as starting materials.

A common synthetic route begins with a dihydroxynaphthalene, such as 2,7-dihydroxynaphthalene. The synthesis proceeds through several key steps:

Nitrosation: The dihydroxynaphthalene is treated with sodium nitrite in the presence of acid to form a 1-nitrosonaphthalene-diol intermediate. redalyc.org

Condensation: This nitroso compound is then condensed with a 1,3,3-trimethyl-2-methyleneindoline derivative. This crucial step forms the spirocyclic junction, linking the naphthalene and indoline moieties to create the core spirooxazine-hydroxyl structure. redalyc.org

Functionalization: The hydroxyl group on the naphthalene ring can be further functionalized, for example, by reacting it with methacryloyl chloride to introduce a polymerizable group, allowing for the incorporation of the photochromic unit into polymers. redalyc.org

This pathway demonstrates how the fundamental naphthol structure is elaborated into a complex, functional molecule.

Naphthoquinones are a class of compounds characterized by a naphthalene ring system with two ketone groups. 2-Amino-1,4-naphthoquinones, in particular, are studied for their diverse biological activities. researchgate.net The this compound scaffold is a direct precursor to these structures through oxidation, and its derivatives can be used to build complex naphthoquinone-based molecules.

One synthetic approach involves the reaction of 2-amino-1,4-naphthoquinone with aldehydes. The outcome of this reaction is highly dependent on the conditions. researchgate.net

Under neutral conditions , the reaction typically yields 2-(N-alkenyl)amino-1,4-naphthoquinones.

In the presence of a catalytic amount of a strong acid like trifluoroacetic acid , the reaction proceeds differently, leading to a cyclization event that forms substituted 1H-2,4-dihydronaphtho[2,3-d] mdpi.comresearchgate.netoxazine-5,10-diones. researchgate.net

Furthermore, new series of 2-amino-1,4-naphthoquinone-benzamides have been synthesized by reacting 1,4-naphthoquinone with 4-aminobenzoic acid and subsequently with various amines. nih.gov These multi-step syntheses highlight the role of aminonaphthol-related structures as versatile intermediates for creating libraries of complex derivatives. mdpi.comresearchgate.net

Applications of 2 Amino 1 Naphthol in Advanced Organic Synthesis

As Chiral Auxiliaries in Asymmetric Reactions

2-Amino-1-naphthol and its derivatives, notably the aminobenzylnaphthols (Betti bases) synthesized via the Betti reaction, serve as effective chiral auxiliaries in asymmetric synthesis rsc.orgresearchgate.netresearchgate.netresearchgate.netsci-hub.se. The Betti reaction, a multicomponent condensation involving 2-naphthol (B1666908), aldehydes, and amines, is a key method for generating these chiral scaffolds rsc.orgresearchgate.netresearchgate.netresearchgate.netsci-hub.se. Non-racemic aminonaphthols derived from this process are instrumental in directing the stereochemical outcome of various reactions rsc.org. For instance, chiral 1,3-aminoalcohols synthesized through the Betti-condensation have been employed as chiral auxiliaries researchgate.net. Studies have demonstrated the utility of 2-naphthol-derived chiral auxiliaries in asymmetric transformations, including Diels-Alder reactions, where they have induced significant stereochemical control, as evidenced by high diastereomeric ratios sfu.ca. Specifically, chiral acetals prepared from 2-naphthol derivatives have been utilized in Diels-Alder reactions, achieving a diastereomeric ratio of 91:9 sfu.ca. Furthermore, aminobenzylnaphthols obtained as the major diastereomer in solvent-free Betti reactions have shown good asymmetric induction properties when applied in subsequent alkylation reactions researchgate.net.

Table 1: this compound Derivatives as Chiral Auxiliaries in Asymmetric Reactions

| Reaction Type | Substrates/Reaction | Auxiliary/Ligand Type | Yield (%) | Stereoselectivity | Citation |

| Diels-Alder Reaction | Acrylate derivative + Cyclopentadiene | Chiral acetals derived from 2-naphthol | N/A | 91:9 diastereomeric ratio | sfu.ca |

| Alkylation Reaction | Various | Aminobenzylnaphthols (major diastereomer from solvent-free Betti) | N/A | Good asymmetric induction | researchgate.net |

| Asymmetric Phenyl Transfer | Aromatic aldehydes + Phenylboronic acid | Chiral tertiary aminonaphthol ligands | N/A | Influenced by ligand effects | researchgate.net |

As Ligands in Stereoselective Catalysis

The utility of this compound derivatives extends to their role as chiral ligands in stereoselective catalysis rsc.orgresearchgate.netresearchgate.netmdpi.com. Aminonaphthol derivatives, particularly Betti bases, are frequently employed to coordinate with metal centers, thereby facilitating enantioselective transformations. Chiral tertiary aminonaphthol ligands, synthesized from 2-naphthol, chiral amines such as (S)-1-phenylethylamine, and aldehydes, have been investigated for their performance in Zn(II)-catalyzed asymmetric phenyl transfer reactions to aromatic aldehydes researchgate.net. The enantioselectivities achieved in these processes are notably influenced by the electronic and steric characteristics of the employed ligands researchgate.net. For instance, in the Zn(II)-catalyzed asymmetric phenyl transfer from phenylboronic acid to the carbonyl of p-chlorobenzaldehyde, these ligands demonstrated significant effects on enantioselectivity researchgate.net.

Moreover, aminobenzylnaphthols derived from the Betti reaction serve as effective ligands in enantioselective organozinc additions to aldehydes, often leading to moderate to good enantioselectivities researchgate.net. The addition of diethylzinc (B1219324) to benzaldehyde, catalyzed by these ligands, has yielded enantioselectivities ranging from 12% to 89% ee, with product yields between 26% and 97% researchgate.net. While not directly this compound, the broader class of naphthol-based chiral ligands, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, are well-established in asymmetric catalysis . These BINOL-based ligands are known to catalyze reactions like propargylation, Mannich, and aldol (B89426) reactions with high enantioselectivity, achieving up to 95% ee . Naphthol-derived structures are also vital in copper-catalyzed asymmetric oxidative coupling reactions for the synthesis of chiral binaphthyl (BINOL) and NOBIN derivatives chinesechemsoc.org. For example, iron complexes combined with chiral ligands have been employed in the asymmetric oxidative homo-coupling of 2-naphthols, successfully yielding (S)-BINOL derivatives with yields up to 99% and enantiomeric excesses as high as 81% mdpi.com. Similarly, copper-catalyzed asymmetric coupling of 2-naphthols using specific chiral amines has achieved high yields (up to 98%) and enantioselectivities (up to 96% ee) ingentaconnect.com. Iron salen complexes have also catalyzed the oxidative cross-coupling of 2-naphthols, demonstrating high selectivity (up to 95%) and enantioselectivity (87-95% ee) ingentaconnect.com.

Table 2: this compound Derivatives as Ligands in Stereoselective Catalysis

| Reaction Type | Substrates | Catalyst/Ligand | Yield (%) | Enantioselectivity (ee%) | Citation |

| Addition of Diethylzinc to Benzaldehyde | Benzaldehyde | Aminonaphthol ligands | 26–97 | 12–89 | researchgate.net |

| Asymmetric Mannich Reaction | Various | BINOL-derived Brønsted acids | N/A | Up to 95 | |

| Asymmetric Oxidative Homo-coupling of 2-naphthols | 2-naphthols | Fe complex + BQCN ligand | Up to 99 | Up to 81 | mdpi.com |

| Asymmetric Coupling of 2-naphthols | 2-naphthols | CuCl + (S)-(+)-2-methyl-phenylethylamine | Up to 98 | Up to 96 | ingentaconnect.com |

| Oxidative Cross-coupling of 2-naphthols | 2-naphthols | Fe salen complexes | Up to 95 (selectivity) | 87–95 | ingentaconnect.com |

Building Block for the Construction of Multi-Component Architectures

This compound and its precursor, 2-naphthol, are pivotal building blocks in the construction of complex molecular architectures, primarily through multicomponent reactions (MCRs) rsc.orgresearchgate.netresearchgate.netresearchgate.netsci-hub.semdpi.comarcjournals.org. The Betti reaction, a three-component condensation involving 2-naphthol, aldehydes, and amines, stands as a principal method for synthesizing aminobenzylnaphthols (Betti bases) rsc.orgresearchgate.netresearchgate.netresearchgate.netsci-hub.se. This reaction efficiently assembles these scaffolds in a single pot, demonstrating the principles of green chemistry through reduced steps and waste rsc.orgresearchgate.netresearchgate.netresearchgate.netsci-hub.semdpi.comarcjournals.org. For example, the reaction between 2-naphthol, aromatic aldehydes, and various amines yields aminobenzylnaphthols, which serve as versatile synthons for further chemical elaboration rsc.org.

Amidoalkyl naphthols, synthesized via Mannich-type condensation of 2-naphthol, aldehydes, and amides, also function as significant building blocks mdpi.com. These compounds can be readily converted into aminoalkyl naphthols, the Betti bases, which are highly valuable intermediates in organic synthesis mdpi.com. The Betti reaction has also been ingeniously employed in consecutive Betti/Bargellini multicomponent reactions to construct novel naphtho[1,2-f] ontosight.airesearchgate.netoxazepine scaffolds researchgate.net. The inherent chirality and functional group diversity of these naphthol-derived building blocks facilitate the creation of a wide array of structurally complex and conformationally ordered molecules, including applications in foldamer synthesis researchgate.net.

Table 3: Multi-Component Synthesis Architectures involving this compound Precursors

| Reaction Type | Starting Materials | Product Architecture | Yield (%) | Conditions/Catalyst | Citation |

| Betti Reaction | 2-naphthol, aromatic aldehydes, secondary amines | Aminobenzylnaphthols (Betti bases) | 76–92 | H-ZSM-5 zeolite, room temp. | sci-hub.se |

| Mannich-type Reaction | 2-naphthol, α,β-unsaturated aldehydes, amines | Vicinal diaminoalkylnaphthols | 22–64 | Solventless, room temp. | rsc.org |

| Three-component Condensation | 2-aminopyrimidine derivatives, salicylaldehyde, naphthols | Aminonaphthols | 85–93 | Solvent-free, 80 °C | rsc.org |

| Consecutive Betti/Bargellini | Betti reaction products, chloroform, aliphatic ketones | Naphtho[1,2-f] ontosight.airesearchgate.netoxazepine scaffolds | Moderate | NaOH | researchgate.net |

Role in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

This compound and its derivatives play a crucial role in the formation of fundamental carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, predominantly through multicomponent reaction strategies rsc.orgresearchgate.netresearchgate.netresearchgate.netsci-hub.semdpi.comarcjournals.org. The Betti reaction exemplifies this, involving the condensation of 2-naphthol with imines (formed from aldehydes and amines), thereby establishing new C-C and C-N bonds to construct the aminobenzylnaphthol framework rsc.orgresearchgate.netresearchgate.netresearchgate.netsci-hub.se. Specifically, the reaction between 2-naphthol, aromatic aldehydes, and amines directly forges the C-C bond between the naphthol ring and the benzylic carbon, alongside the C-N bond to the amine nitrogen rsc.orgresearchgate.netresearchgate.netresearchgate.netsci-hub.se.

Amidoalkyl naphthols, synthesized via Mannich-type condensation involving 2-naphthol, aldehydes, and amides, also contribute to the formation of these critical bonds, serving as precursors to aminoalkyl naphthols mdpi.com. Oxidative coupling reactions of 2-naphthols are instrumental in creating C-C bonds, leading to the synthesis of binaphthol (BINOL) structures chinesechemsoc.orgmdpi.comingentaconnect.comacs.org. In the field of catalytic asymmetric allylation, enantioselective C-C or C-heteroatom bond formation is achieved, often with the assistance of naphthol-based ligands like BINOL acs.org. The broader research landscape concerning C-C and C-heteroatom bond formation under greener conditions frequently features naphthol derivatives, underscoring their significance in constructing these essential chemical linkages researchgate.net.

Table 4: Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

| Reaction Type | Bonds Formed | Starting Materials | Product Type | Yield (%) | Stereoselectivity | Citation |

| Asymmetric Aza-Friedel–Crafts | C-C, C-N | 2-naphthol, tosylimines | Betti base derivatives | 76–95 | 74–98 ee | rsc.org |

| Mannich-type Reaction | C-C, C-N | 2-naphthol, α,β-unsaturated aldehydes, amines | Vicinal diaminoalkylnaphthols | 22–64 | N/A | rsc.org |

| Betti Reaction | C-C, C-N | 2-naphthol, aldehydes, amines | Aminobenzylnaphthols | 76–92 | N/A | sci-hub.se |

| Oxidative Homo-coupling | C-C | 2-naphthols | BINOL derivatives | Up to 98 | Up to 96 ee | ingentaconnect.com |

| Catalytic Asymmetric Allylation | C-C or C-X | Various (with BINOL-based ligands) | Chiral products | N/A | High | acs.org |

Compound List:

this compound

Aminobenzylnaphthols (Betti bases)

Amidoalkyl naphthols

1,1'-Bi-2-naphthol (BINOL)

2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN)

Coordination Chemistry and Metal Complexation of 2 Amino 1 Naphthol

Ligand Design Principles Utilizing 2-Amino-1-naphthol

The structural arrangement of this compound, featuring vicinal amino and hydroxyl functionalities on a rigid naphthalene (B1677914) scaffold, dictates its utility as a ligand. The ortho positioning of these groups enables the formation of stable five-membered chelate rings upon coordination with metal ions . This chelation enhances the stability of the resulting metal complexes. Furthermore, the electronic properties of the ligand are influenced by the conjugation between the naphthalene π-system and the lone pairs on the nitrogen and oxygen atoms, which can modulate the electronic environment around the metal center . While direct modifications of this compound for specific ligand design principles are not extensively detailed in the provided literature snippets, its inherent chelating ability and the potential for functionalization at other positions on the naphthalene ring suggest its suitability as a building block for more complex ligand architectures.

Synthesis and Structural Elucidation of this compound Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with appropriate metal salts under controlled conditions. While specific examples directly using this compound are not extensively detailed in the provided search results, related naphthol derivatives and similar amino-phenolic ligands have been complexed with a variety of first-row transition metals, including Co(II), Ni(II), Cu(II), Zn(II), Fe(II), Fe(III), and Mn(II), as well as lanthanides like La(III) orientjchem.orgresearchgate.netijariie.comresearchgate.netacs.orgasianpubs.orgresearchgate.netresearchgate.netjmchemsci.comresearchgate.netscirp.org.

| Characterization Technique | Primary Information Obtained | References |

| Elemental Analysis | Empirical formula, metal-to-ligand ratio | orientjchem.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netjmchemsci.combohrium.com |

| FT-IR Spectroscopy | Identification of functional groups, coordination of donor atoms (N, O) to metal center | orientjchem.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netjmchemsci.comresearchgate.netscirp.orgbohrium.comrasayanjournal.co.innih.govchemmethod.comsci-hub.se |

| UV-Visible Spectroscopy | Electronic transitions, ligand-to-metal charge transfer (LMCT), chromophoric properties | orientjchem.orgresearchgate.netijariie.comresearchgate.netacs.orgresearchgate.netresearchgate.netjmchemsci.combohrium.comrasayanjournal.co.innih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Ligand environment, structural confirmation, shifts indicating coordination | researchgate.netacs.orgjmchemsci.combohrium.comrasayanjournal.co.innih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight of the complex, fragmentation patterns | researchgate.netacs.orgresearchgate.netjmchemsci.combohrium.comnih.gov |

| X-ray Diffraction (XRD/SC-XRD) | Definitive molecular structure, bond lengths, bond angles, crystal packing, coordination geometry | researchgate.netbohrium.comrasayanjournal.co.innih.govresearchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of coordinated solvent molecules (e.g., water) | researchgate.netacs.orgjmchemsci.comresearchgate.net |

| Magnetic Susceptibility | Confirmation of paramagnetic or diamagnetic nature, oxidation state of metal ion | researchgate.netresearchgate.netjmchemsci.comresearchgate.netresearchgate.net |

| Molar Conductivity | Electrolytic nature of the complex, presence of counter-ions | orientjchem.orgresearchgate.netresearchgate.netjmchemsci.com |

| Vibrating Sample Magnetometry (VSM) | Magnetic properties, particularly for nanomaterials | nih.govchemmethod.comresearchgate.net |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size | researchgate.netnih.govchemmethod.comresearchgate.net |

| Energy-Dispersive X-ray (EDX) | Elemental composition | researchgate.netnih.govchemmethod.comresearchgate.net |

The coordination environment around the metal ion can lead to various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, the ligand, and the stoichiometry researchgate.netresearchgate.netjmchemsci.com. Metal-to-ligand ratios commonly observed are 1:1 and 1:2, with some complexes exhibiting dimeric structures orientjchem.orgresearchgate.netresearchgate.netresearchgate.net.

Catalytic Activities of this compound-Derived Metal Complexes

Metal complexes derived from naphthol-based ligands, including those conceptually related to this compound, have demonstrated significant catalytic potential in various organic transformations. These applications often leverage the ability of the metal center, modulated by the ligand's electronic and steric properties, to activate substrates or facilitate reaction pathways.

Enantioselective Catalysis

The development of chiral catalysts is crucial for asymmetric synthesis, enabling the selective production of one enantiomer over another. Naphthol derivatives, particularly BINOL (1,1′-bi-2-naphthol) and its analogues, are well-established chiral scaffolds used in the design of highly effective ligands for asymmetric catalysis mdpi.commdpi.comresearchgate.net. While direct examples of this compound itself being modified into a chiral ligand for asymmetric catalysis are less prominent in the provided snippets, its structural features suggest potential for such applications. Related naphthol-based systems have shown efficacy in:

Oxidative Coupling of 2-Naphthols: Chiral oxovanadium(IV) complexes and iron complexes have been employed to catalyze the enantioselective oxidative coupling of 2-naphthols, yielding axially chiral BINOL derivatives with good to excellent yields and enantioselectivities mdpi.comacs.org.

Asymmetric Phenyl Transfer Reactions: Chiral tertiary aminonaphthol ligands have been utilized in metal-catalyzed asymmetric phenyl transfer to aromatic aldehydes, with enantioselectivities influenced by ligand design researchgate.net.

Asymmetric Addition Reactions: Chiral steroidal aminomethylnaphthols have served as pre-catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excesses researchgate.net.

These examples highlight the broader utility of naphthol-based frameworks in constructing sophisticated chiral catalysts capable of inducing high levels of stereocontrol.

Electrocatalysis

The application of metal complexes in electrocatalysis involves their use as mediators or active sites for electrochemical reactions. One related example involves a cobalt phthalocyanine (B1677752) complex incorporating a sulfonic acid derivative of 1-amino-2-naphthol (B1212963) (ANSCoPc) which was investigated for the electrochemical detection of o-aminophenol (OAP) rasayanjournal.co.in. The ANSCoPc-modified electrode demonstrated enhanced performance, exhibiting a higher oxidation peak current and a reduced peak potential for OAP compared to bare electrodes rasayanjournal.co.in. This suggests that such metal complexes can exhibit good electrocatalytic activity and sensitivity, making them candidates for electrochemical sensing and catalysis. While direct electrocatalytic applications of this compound complexes are not extensively detailed, the principles demonstrated with related compounds indicate potential in this area.

Illustrative Catalytic Applications of Naphthol-Derived Metal Complexes

| Reaction Type | Metal/Ligand Type (Illustrative) | Outcome | References |

| Oxidative Coupling of 2-Naphthols (BINOL synthesis) | Chiral Oxovanadium(IV) complexes (from salicylaldehyde-α-amino acids) | Good yields (75-100%), enantioselectivities up to 68% | acs.org |

| Asymmetric Oxidative Coupling of 2-Naphthols | Iron complex (Fe(ClO₄)₂ + bisquinolyldiamine ligand) | Good yields (up to 99%), moderate enantioselectivities (up to 81:19 er) | mdpi.com |

| Synthesis of Amidoalkyl Naphthols (Mannich reaction) | Various acid catalysts, metal nanoparticles, supported ionic liquids | High yields (up to 97%), short reaction times | chemmethod.comresearchgate.netresearchgate.netmdpi.comresearchgate.net |

| Asymmetric Phenyl Transfer to Aldehydes | Chiral tertiary aminonaphthol ligands | Enantioselectivities influenced by ligand electronic/steric effects | researchgate.net |

| Electrochemical Detection of o-Aminophenol (OAP) | 1-Amino-2-Naphthol-4-Sulfonicacid-Co(II)-Phthalocyanine Complex (ANSCoPc) electrode | Good response, high oxidation peak current, reduced potential, good sensitivity | rasayanjournal.co.in |

Compound List

this compound (C₁₀H₉NO)

1-Amino-2-naphthol (C₁₀H₉NO)

1,1′-Bi-2-naphthol (BINOL)

o-Aminophenol (OAP)

Cobalt Phthalocyanine (CoTCMPc)

1-Amino-2-Naphthol-4-Sulfonic acid

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Structural and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and probing molecular vibrations, which are directly related to molecular structure and conformation. For a molecule like 2-Amino-1-naphthol, these techniques are expected to reveal characteristic absorption or scattering patterns corresponding to its constituent functional groups and aromatic system.

Studies on related naphthol derivatives, such as 2-naphthol (B1666908), have demonstrated the presence of distinct vibrational bands associated with the hydroxyl group (O-H stretching) typically observed in the 3200-3600 cm⁻¹ range, and aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ researchgate.netresearchgate.netresearchgate.net. The amino group in this compound would contribute N-H stretching vibrations, generally appearing in a similar region to O-H stretching but often with multiple bands for the primary amine, and N-H bending modes sphinxsai.com. The naphthalene (B1677914) ring system itself gives rise to characteristic C=C stretching vibrations in the 1400-1650 cm⁻¹ region and various C-H bending modes, including out-of-plane bending vibrations that are sensitive to the substitution pattern on the aromatic rings researchgate.netresearchgate.netresearchgate.net.

Computational methods, such as Density Functional Theory (DFT), are frequently employed in conjunction with experimental FT-IR and Raman spectroscopy to assign specific vibrational frequencies to particular molecular modes and to analyze potential energy distributions, thereby providing detailed structural information researchgate.netsphinxsai.comspectroscopyonline.com.

Data Table: Specific experimental vibrational data (e.g., peak assignments and precise wavenumbers) for this compound were not detailed in the provided search results. Therefore, a specific data table cannot be generated. However, based on related compounds, characteristic bands for O-H and N-H stretching, aromatic C-H stretching, and aromatic ring vibrations would be anticipated.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Laser-Induced Fluorescence)

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is vital for understanding the electronic transitions within a molecule, which are influenced by its conjugated π-electron system and the presence of auxochromic groups like amino and hydroxyl substituents.

The naphthalene core in this compound possesses an extended π-electron system, leading to absorption in the UV region. The amino and hydroxyl groups, acting as electron-donating substituents, are expected to shift these absorption maxima to longer wavelengths (bathochromic shift) compared to unsubstituted naphthalene, due to their influence on the electronic distribution and the energy levels of molecular orbitals upi.eduuobabylon.edu.iqlibretexts.orgresearchgate.net. UV-Vis spectroscopy allows for the identification of these electronic transitions, primarily π→π* and potentially n→π* transitions involving non-bonding electrons on the nitrogen and oxygen atoms upi.eduuobabylon.edu.iqlibretexts.org.

Analysis of Electronic Transitions and Energy Gaps

The absorption spectra obtained from UV-Vis measurements provide direct evidence of electronic transitions. By analyzing the wavelengths of maximum absorption (λmax) and molar absorptivities, information about the nature of these transitions can be inferred. Furthermore, computational studies often accompany experimental UV-Vis data to calculate parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This energy gap is a key indicator of the molecule's electronic excitation properties and its potential for electron transfer processes sphinxsai.comspectroscopyonline.comlibretexts.orgtandfonline.com.

Proton Transfer Dynamics and Tautomerism Studies